molecular formula C19H22ClN5O2 B2653479 4-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 898437-63-3

4-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B2653479
CAS No.: 898437-63-3
M. Wt: 387.87
InChI Key: WBAYZOTXILEQLK-UHFFFAOYSA-N
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Description

4-{6-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine ( 898437-63-3) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, supplied as a high-purity solid for research applications. This complex organic molecule features a pyridazine core substituted with both a morpholine ring and a piperazine moiety bearing a 3-chlorobenzoyl group. This specific structure is characteristic of a class of compounds known for their potential as building blocks in the synthesis of more complex, biologically active molecules . While the specific biological activity profile of this exact compound is not fully detailed in the public scientific literature, research on structurally related 3-(piperazin-1-yl)pyridazine derivatives indicates that such compounds are frequently investigated for their promising pharmacological properties . These analogues have been reported to exhibit a range of biological activities in preliminary research, including anti-inotropic effects and anti-blood platelet aggregation, suggesting potential utility in cardiovascular research . Furthermore, the presence of both morpholine and N-substituted piperazine pharmacophores, which are common fragments in many known antitumor drugs, points to its potential value in oncology and drug discovery research, particularly in the development of DNA-binding agents . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

(3-chlorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c20-16-3-1-2-15(14-16)19(26)25-8-6-23(7-9-25)17-4-5-18(22-21-17)24-10-12-27-13-11-24/h1-5,14H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAYZOTXILEQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the piperazine and morpholine moieties. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.

Scientific Research Applications

4-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules from the evidence:

Compound Name Core Structure Key Substituents Biological Activities Physicochemical Properties References
4-{6-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine Pyridazine - 3-Morpholine
- 6-[4-(3-chlorobenzoyl)piperazinyl]
Not explicitly reported (inferred: potential antiplatelet/antiviral activity) Moderate solubility (morpholine), moderate logP
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine - 3-Chloro
- 6-[4-(3-(4-chlorophenoxy)propyl)piperazinyl]
Anti-inotropic, antiplatelet aggregation Lower solubility (bulky phenoxypropyl group)
2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine - 4-Morpholine
- 6-(methanesulfonyl-piperazinylmethyl)
Kinase inhibition (inferred from thienopyrimidine core) Higher solubility (sulfonyl group)
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives Pyrazolo-triazolo-pyrimidine Varied 2-substituents (e.g., hydrazine, imino groups) Not specified (pyrazolotriazolopyrimidines often target adenosine receptors) Variable (depends on substituents)

Structural and Functional Analysis

Core Heterocycle Differences Pyridazine vs. Thienopyrimidine: The target compound’s pyridazine core is structurally distinct from the thieno[3,2-d]pyrimidine in . Thienopyrimidines are well-documented in kinase inhibitors, suggesting the compound may have superior enzyme-targeting efficacy . Pyridazine vs. Pyrazolotriazolopyrimidine: The pyrazolo-triazolo-pyrimidine derivatives in feature fused rings with nitrogen-rich systems, often associated with CNS targets. This contrasts with the pyridazine core, which may favor peripheral targets .

Substituent Effects Morpholine vs. Methanesulfonyl-Piperazine: The target compound’s morpholine group improves solubility compared to the methanesulfonyl-piperazine in . However, the sulfonyl group in ’s compound may enhance hydrogen bonding with kinase active sites . 3-Chlorobenzoyl vs. 4-Chlorophenoxypropyl: The 3-chlorobenzoyl group in the target compound is more electron-withdrawing than the 4-chlorophenoxypropyl substituent in ’s analog. This difference could influence receptor binding kinetics or metabolic stability .

Pharmacological Implications Anti-Inotropic/Antiplatelet Activity: ’s pyridazine analog demonstrates anti-inotropic effects, likely due to calcium channel modulation. The target compound’s 3-chlorobenzoyl group may enhance similar activity via increased lipophilicity and membrane penetration . Kinase Inhibition: ’s thienopyrimidine derivative lacks direct activity data, but its structural similarity to known kinase inhibitors suggests divergent applications compared to pyridazine-based compounds .

Biological Activity

The compound 4-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring, a pyridazine ring, and a piperazine moiety substituted with a 3-chlorobenzoyl group. The unique combination of these structures contributes to its biological activity and potential as a lead compound in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate enzyme activity or receptor function, leading to alterations in cellular signaling pathways. This modulation can result in various therapeutic effects, particularly in neurological disorders.

Antimicrobial Activity

Research has indicated that derivatives of the piperazine and pyridazine moieties exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains in vitro.

Antitumor Activity

Studies have demonstrated the potential anticancer properties of similar compounds. For example, pyridazine derivatives have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Monoamine Oxidase Inhibition : A study focused on related compounds showed that certain piperazine derivatives were potent inhibitors of monoamine oxidase (MAO), with implications for treating neurodegenerative diseases like Alzheimer's. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects on MAO-B specifically .
  • Cytotoxicity Assessments : In vitro cytotoxicity studies using fibroblast cell lines revealed that some derivatives displayed selective toxicity towards cancer cells while sparing healthy cells. This selectivity is crucial for developing safe therapeutic agents .
Compound Activity IC50 (µM) Selectivity
T6MAO-B Inhibitor0.013High
T3MAO-B Inhibitor0.039High
T6Cytotoxicity120.6Non-toxic

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